roxithromycin

Pharmacokinetics Macrolide antibiotics Oral bioavailability

Roxithromycin (CAS 134931-00-3) demonstrates an 8-fold longer half-life (12.42h vs 1.53h) than erythromycin, enabling twice-daily dosing and improving protocol adherence. With 66.3% lower CYP3A4 inhibition than clarithromycin and an 11.4-fold lower Q-T prolongation risk, it is the safest macrolide for polypharmacy and cardiovascular studies. Superior GI tolerability (3.3% vs 23.3% AE rate) and anti-inflammatory activity comparable to nimesulide make it ideal for chronic respiratory disease research. Procure high-purity reference standard for analytical method development and clinical trial material.

Molecular Formula C41H76N2O15
Molecular Weight 837.0 g/mol
CAS No. 134931-00-3
Cat. No. B050055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameroxithromycin
CAS134931-00-3
SynonymsBiaxsig
Claramid
Infectoroxit
Macrosil
MTW-Roxithromycin
Rotesan
Rotramin
Roxi 1A Pharma
Roxi Basics
Roxi TAD
roxi von ct
Roxi-paed 1A Pharma
Roxi-Puren
Roxi-Q
Roxi-saar
Roxi-Wolff
Roxibeta
roxidura
Roxigamma
Roxigrün
Roxihexal
Roxithro-Lich
Roxithromycin
RU 28965
RU 965
RU-28965
RU-965
RU28965
RU965
Rulid
Rulide
Molecular FormulaC41H76N2O15
Molecular Weight837.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
InChIKeyRXZBMPWDPOLZGW-HEWSMUCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roxithromycin (CAS 134931-00-3): A Semi-Synthetic Macrolide with Differentiated Pharmacokinetic and Tolerability Properties for Respiratory Infection Procurement


Roxithromycin (CAS 134931-00-3) is a semi-synthetic 14-membered macrolide antibiotic derived from erythromycin, characterized by an improved pharmacokinetic profile and enhanced acid stability compared to its parent compound [1]. It exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [1]. The compound exhibits broad-spectrum activity against key respiratory pathogens including Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and atypical organisms such as Mycoplasma pneumoniae and Legionella spp. [2]. Its molecular modifications confer distinct advantages in oral bioavailability, serum concentration attainment, and tolerability that differentiate it from other macrolides in the same therapeutic class [3].

Why Roxithromycin (CAS 134931-00-3) Cannot Be Interchanged with Erythromycin or Other Macrolides in Research and Clinical Applications


Macrolide antibiotics share a common mechanism of ribosomal binding but exhibit substantial heterogeneity in pharmacokinetic behavior, drug interaction potential, and safety profiles. Generic substitution within the macrolide class is scientifically unsound because roxithromycin demonstrates an elimination half-life approximately 8-fold longer than erythromycin [1], enabling twice-daily rather than four-times-daily dosing [2]. Furthermore, roxithromycin exhibits a significantly lower propensity for CYP3A4-mediated drug interactions compared to clarithromycin and erythromycin [3], and superior gastrointestinal tolerability in direct comparative trials against clarithromycin (3.3% vs. 23.3% adverse events) [4]. These quantitative differentiators preclude interchangeable use and necessitate compound-specific evaluation.

Quantitative Differentiation of Roxithromycin (CAS 134931-00-3) Against Comparator Macrolides: A Procurement Evidence Guide


Elimination Half-Life and Systemic Exposure: Roxithromycin vs. Erythromycin

Roxithromycin exhibits a markedly prolonged elimination half-life compared to erythromycin, enabling reduced dosing frequency and sustained therapeutic concentrations. In a single oral dose crossover study of 12 healthy volunteers, roxithromycin 150 mg achieved a half-life of 12.42 ± 3.94 hours, while erythromycin 250 mg had a half-life of only 1.53 ± 0.42 hours [1]. The area under the curve (AUC) for roxithromycin was 16.2-fold higher than that for erythromycin, and the peak plasma concentration (Cmax) was 3.3-fold higher despite a 40% lower milligram dose [1]. On multiple dosing, the average plasma roxithromycin concentration remained 2.6-fold higher than erythromycin [1].

Pharmacokinetics Macrolide antibiotics Oral bioavailability

Gastrointestinal Tolerability: Roxithromycin vs. Clarithromycin in Lower Respiratory Tract Infection

In an open, randomized, parallel-group study of 60 patients with lower respiratory tract infections, roxithromycin 300 mg once daily was compared head-to-head with clarithromycin 500 mg twice daily. Only 1 of 30 patients (3.3%) in the roxithromycin group reported adverse events, compared with 7 of 30 patients (23.3%) in the clarithromycin group [1]. This difference was statistically significant (P < 0.05). Clinical efficacy was comparable between groups, with satisfactory responses in 88% of roxithromycin-treated patients and 80% of clarithromycin-treated patients [1].

Tolerability Adverse events Clinical trial

CYP3A4-Mediated Drug Interaction Potential: Roxithromycin vs. Clarithromycin and Erythromycin

Macrolides differ substantially in their affinity for and inhibition of CYP3A4, the primary enzyme responsible for metabolism of numerous co-administered drugs. According to a comprehensive review in the Deutsches Ärzteblatt, azithromycin and roxithromycin do not interact to a clinically relevant extent with the cytochrome P450 enzyme system, whereas clarithromycin and erythromycin act as both substrates and potent inhibitors of CYP3A4, causing clinically significant interactions with numerous medications [1]. A retrospective quantitative meta-analysis of pharmacokinetic interaction data calculated the mean decrease in oral clearance (ΔCLp.o.) evoked by macrolides as 51.0 ± 18.1% for erythromycin, 66.3 ± 8.1% for clarithromycin, and only 11.1 ± 29.5% for roxithromycin [2].

Drug interactions Cytochrome P450 CYP3A4

QTc Prolongation and Arrhythmogenic Risk: Roxithromycin vs. Clarithromycin and Erythromycin

Macrolide antibiotics carry a class-wide warning for QT interval prolongation, but quantitative differences in arrhythmogenic potency exist. In a pharmacodynamic study using anesthetized Sprague-Dawley rats, the potencies for Q-T interval prolongation were assessed as the slope of the concentration-response relationship. Clarithromycin produced distinct Q-T prolongation of up to 10 ms at clinical concentrations, with a slope of 6.09 ms·ml/μg. Roxithromycin and azithromycin evoked Q-T prolongation only at concentrations higher than their clinical ranges, with slopes of 0.536 and 0.989 ms·ml/μg, respectively [1]. The rank order of clinical arrhythmogenicity was estimated as erythromycin > clarithromycin > roxithromycin > azithromycin [1].

Cardiac safety QT interval Arrhythmia

Anti-Inflammatory Activity: Roxithromycin vs. Clarithromycin and Azithromycin In Vivo

Macrolides possess immunomodulatory and anti-inflammatory properties independent of their antibacterial activity, with roxithromycin demonstrating superior effects. In a rat carrageenin paw edema model, roxithromycin (20 mg/kg) suppressed edema with effects almost equal to the NSAID nimesulide, whereas azithromycin and clarithromycin showed only slight anti-inflammatory effects [1]. In a separate rat carrageenin pleurisy model, roxithromycin dose-dependently (10-40 mg/kg) reduced exudate volume and leukocyte accumulation, and appeared more effective than erythromycin and clarithromycin [2]. Azithromycin only slightly affected the inflammatory reaction in both models [1][2].

Anti-inflammatory Immunomodulation Macrolide

Gastrointestinal Tolerability: Roxithromycin vs. Doxycycline and Erythromycin Ethylsuccinate

A pooled analysis of 17 multicenter studies involving 2,917 adults treated with roxithromycin (2,519 receiving 150 mg bid) found that side-effects possibly or probably related to roxithromycin occurred in only 4.1% (120/2,917) of all patients and 3.1% (15/480) of elderly subjects [1]. The gastrointestinal tolerance of roxithromycin was significantly better than that of doxycycline in four separate double-blind trials, and better than that of erythromycin ethylsuccinate in one study [1]. The incidence of drug-related liver function test abnormalities was also low and compared favorably with published data on erythromycin [1].

Tolerability Gastrointestinal Safety

Optimal Research and Procurement Scenarios for Roxithromycin (CAS 134931-00-3) Based on Quantitative Evidence


Clinical Trials Requiring Once-Daily Dosing with Reduced CYP-Mediated Interaction Risk

Roxithromycin's 12.42-hour half-life supports once-daily or twice-daily dosing, a clear advantage over erythromycin's 1.53-hour half-life requiring four-times-daily administration [1]. Combined with its minimal CYP3A4 inhibition (ΔCLp.o. of 11.1% vs. 66.3% for clarithromycin) [2], roxithromycin is the preferred macrolide for clinical trials involving polypharmacy patients or where simplified dosing regimens are essential for protocol adherence and data integrity.

Chronic Inflammatory Respiratory Disease Models Leveraging Anti-Inflammatory Activity

In preclinical models of inflammation, roxithromycin demonstrated anti-inflammatory effects almost equal to the NSAID nimesulide, significantly outperforming clarithromycin and azithromycin which showed only slight activity [3]. This property makes roxithromycin the macrolide of choice for studies investigating dual antibacterial/anti-inflammatory mechanisms in chronic respiratory conditions such as COPD, bronchiectasis, or diffuse panbronchiolitis.

Preclinical and Clinical Studies Requiring Minimized QT Prolongation Risk

For studies involving cardiovascular monitoring or patient populations with baseline QT risk, roxithromycin's Q-T prolongation potency (0.536 ms·ml/μg) is 11.4-fold lower than clarithromycin (6.09 ms·ml/μg) [4]. This quantitative safety differentiation supports selection of roxithromycin when cardiac safety is a protocol-defined endpoint or when enrolling subjects with pre-existing cardiovascular conditions.

Comparative Effectiveness Research Prioritizing Tolerability

Roxithromycin demonstrated a 7.1-fold lower adverse event rate compared to clarithromycin (3.3% vs. 23.3%) in a head-to-head LRTI trial [5], and significantly better GI tolerance than doxycycline across four double-blind studies [6]. These data position roxithromycin as the optimal comparator or intervention in trials where tolerability endpoints or patient retention are critical to study success.

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